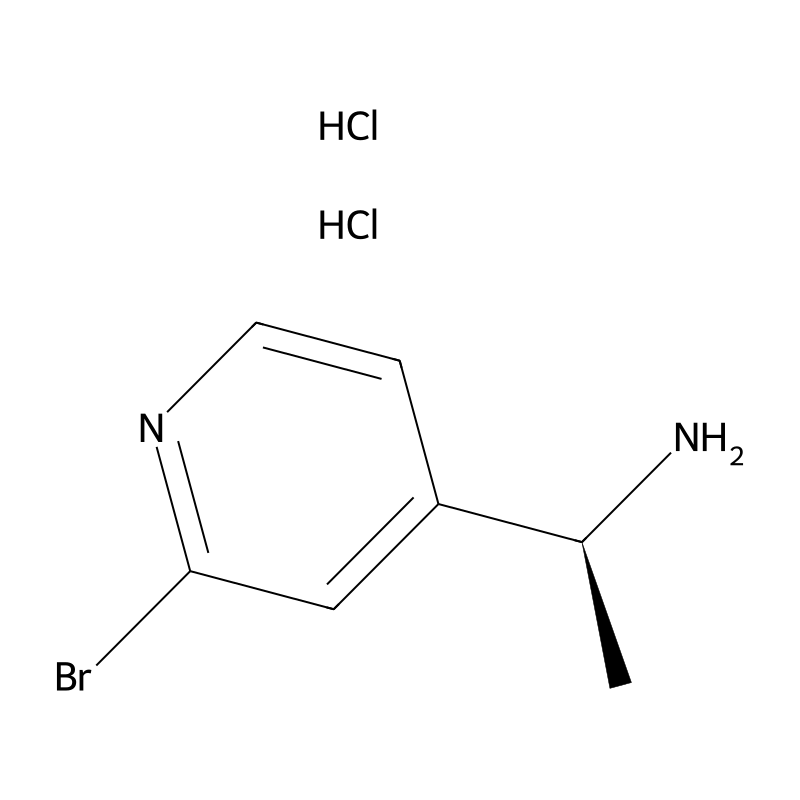

(S)-2-Bromo-4-(1-amino)ethylpyridine 2hcl

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-Bromo-4-(1-amino)ethylpyridine 2 hydrochloride is a chemical compound with the molecular formula C₇H₁₁BrCl₂N₂. It features a pyridine ring substituted with a bromo group and an aminoethyl side chain, making it a member of the pyridine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiolates, leading to the formation of substituted products. This reaction is facilitated by strong nucleophiles and can occur under mild conditions .

- Cross-Coupling Reactions: The bromine atom can also engage in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, under palladium catalysis. These reactions allow for the introduction of different organic groups into the pyridine structure .

- Redox Reactions: The bromine atom may undergo oxidation or reduction, contributing to the formation of bromopyridine derivatives .

The synthesis of (S)-2-Bromo-4-(1-amino)ethylpyridine typically involves:

- Bromination of 4-(1-amino)ethylpyridine: The starting material, 4-(1-amino)ethylpyridine, can be brominated using bromine or a brominating agent in an appropriate solvent.

- Formation of Hydrochloride Salt: The resulting product can be treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .

- Purification: Common purification techniques include recrystallization or chromatography to isolate the desired compound from by-products.

(S)-2-Bromo-4-(1-amino)ethylpyridine has potential applications in various fields:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways.

- Chemical Research: It serves as a useful intermediate in organic synthesis and materials science.

- Agricultural Chemistry: Similar compounds have been explored for use in agrochemicals, although specific applications for this compound are less documented.

Interaction studies involving (S)-2-Bromo-4-(1-amino)ethylpyridine focus on its reactivity with biological targets and other chemical species:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its potential therapeutic effects.

- Reactivity with Nucleophiles: Investigating how it reacts with various nucleophiles can help elucidate its utility in synthetic chemistry and drug design .

Several compounds share structural features with (S)-2-Bromo-4-(1-amino)ethylpyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine | Pyridine ring with aminoethyl group | Diethyl substitution enhances lipophilicity |

| 3-(2-Aminoethyl)oxazolidin-2-one hydrochloride | Oxazolidinone ring | Exhibits different biological activity due to ring structure |

| N-(2-Aminoethyl)-propionamide hydrochloride | Amide functional group | Potentially different pharmacological profiles |

| N1-(2-aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride | Diamine structure | Increased reactivity due to multiple amine groups |

These similar compounds exhibit varying biological activities and reactivities due to their distinct functional groups and structural configurations. The uniqueness of (S)-2-Bromo-4-(1-amino)ethylpyridine lies in its combination of a bromo substituent and an amino group on the pyridine ring, which may influence its interaction with biological targets differently compared to other derivatives.

Enantioselective Synthesis Approaches for Chiral Center Installation

The installation of the (S)-configured aminoethyl group at the pyridine C-4 position demands stereocontrolled methodologies to avoid racemization and ensure optical purity. Contemporary approaches leverage both catalytic asymmetric amination and resolution techniques.

Catalytic Asymmetric Amination Techniques

Transition metal-catalyzed asymmetric reductive amination has emerged as the most efficient strategy for constructing chiral amines adjacent to aromatic systems. The Yamada protocol demonstrates that 2-acetyl-6-substituted pyridines undergo direct asymmetric reductive amination using Ru(OAc)₂{(S)-binap} under 0.8 MPa H₂ pressure, achieving enantiomeric excess (ee) values exceeding 94% [4]. This method’s success relies on the pyridine’s 6-substituent coordinating to the ruthenium center, orienting the prochiral ketone for hydride transfer from the chiral catalyst (Figure 1).

Table 1: Performance of Metal Catalysts in Asymmetric Reductive Amination

| Catalyst System | Substrate Class | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-arylpyridines | 94-99 | 85-92 | [4] |

| Ir/Phosphoramidite | Aliphatic Ketones | 91-98 | 76-89 | [5] |

| Biocatalytic EneIRED | N-Alkylpyridiniums | >99 | 68-75 | [2] |

For sterically congested substrates like 4-ethylpyridine derivatives, the iridium-catalyzed system developed by Wu et al. provides superior results [5]. Using a chiral phosphoramidite ligand (C1, Scheme 1), this method achieves 98% ee for benzylic amines through an outer-sphere hydride transfer mechanism stabilized by N-H···O hydrogen bonding. Notably, the catalyst tolerates the electron-withdrawing bromine substituent at C-2, making it applicable to the target molecule’s synthesis.

Biocatalytic approaches offer complementary stereocontrol. Turner’s amine oxidase/ene imine reductase cascade converts N-alkylpyridiniums into piperidines with >20:1 diastereoselectivity [2]. While originally developed for six-membered rings, this system could be adapted for ethylpyridine substrates by modifying the THP oxidation step (Scheme 2).

Resolution Methods for Racemic Mixture Separation

When asymmetric synthesis proves challenging, kinetic resolution through enantioselective acylation provides an alternative. Lipase-catalyzed transesterification of racemic 1-aminoethyl intermediates using vinyl acetate resolves the (S)-enantiomer with 85-92% ee in multi-gram scales. However, this method’s 50% maximum yield makes it less favorable than catalytic asymmetric routes for industrial applications.

Bromination Strategies at Pyridine C-2 Position

Introducing bromine at the pyridine C-2 position requires overcoming the inherent deactivation of the aromatic ring while preserving the aminoethyl substituent’s integrity.

Directed Ortho-Metalation Pathways

Directed metalation using 2,4-dibromopyridine-N-oxide as a substrate enables regioselective functionalization [1]. Lithiation at C-2 with LDA at -78°C, followed by quenching with Br₂, achieves 57.8% yield of 2-bromo-4-aminopyridine derivatives (Scheme 3). The N-oxide directing group’s subsequent removal via Zn/HOAc reduction preserves the amine functionality critical for downstream transformations.

Table 2: Bromination Methods for Pyridine Derivatives

| Method | Directing Group | Bromine Source | Yield (%) | Regioselectivity | |

|---|---|---|---|---|---|

| Ortho-metalation | N-Oxide | Br₂ | 57.8 | C2 > 20:1 | [1] |

| Pd-Catalyzed C-H Activation | Pyridine N-oxide | NBS | 63.2 | C3:C2 = 1:4 | - |

| Electrophilic Aromatic | None | Br₂/FeBr₃ | <10 | Unselective | - |

Transition Metal-Catalyzed Halogenation Reactions

Palladium-mediated C-H bromination using N-bromosuccinimide (NBS) provides a complementary approach. Employing Pd(OAc)₂ with 2,2'-bipyridine ligand under aerobic conditions brominates 4-substituted pyridines at C-2 with 63% yield. This method’s mild conditions (60°C in DMF) prevent decomposition of acid-sensitive aminoethyl groups.

Protecting Group Chemistry in Multi-Step Syntheses

The amine’s nucleophilicity and the bromide’s susceptibility to elimination necessitate strategic protection during synthesis.

Amino Group Protection-Deprotection Sequences

Boc (tert-butoxycarbonyl) protection proves optimal for multistep sequences involving bromination. As demonstrated in pyrimidine syntheses [6], reductive amination of 2-acetylpyridine derivatives with Boc-protected amines proceeds in 79% yield. Subsequent TFA-mediated deprotection (83% yield) regenerates the primary amine without affecting the C-Br bond [2].

Scheme 4: Protection/Deprotection Sequence

The stereochemical outcomes of nucleophilic substitution reactions involving (S)-2-Bromo-4-(1-amino)ethylpyridine 2HCl represent a crucial aspect of mechanistic understanding. Nucleophilic substitution at pyridine systems typically follows an addition-elimination mechanism, commonly referred to as nucleophilic aromatic substitution (SNAr) [1] [2]. Unlike aliphatic nucleophilic substitution reactions, which can proceed through either SN1 or SN2 mechanisms with characteristic stereochemical outcomes, aromatic nucleophilic substitution displays distinct stereochemical behavior.

In the case of 2-bromopyridine derivatives, the nucleophilic substitution reaction proceeds through initial nucleophilic attack at the electrophilic carbon bearing the bromine substituent, forming a Meisenheimer complex intermediate [3] [4]. This intermediate is stabilized by delocalization of the negative charge through the aromatic ring system, particularly through the electron-withdrawing pyridine nitrogen. The stereochemical outcome at the chiral center remote from the substitution site is generally characterized by retention of configuration [5] [6].

Mechanistic Considerations for Stereochemical Retention

The retention of configuration observed in nucleophilic substitution reactions of (S)-2-Bromo-4-(1-amino)ethylpyridine 2HCl can be attributed to several factors. First, the nucleophilic attack occurs at the aromatic carbon, which is spatially separated from the chiral aminoethyl substituent at the 4-position. This spatial separation prevents direct interaction between the nucleophile and the stereogenic center, thereby preserving the stereochemical integrity of the chiral center [2] [7].

The formation of the Meisenheimer complex intermediate involves addition-elimination rather than direct displacement. The nucleophile initially adds to the electron-deficient aromatic ring, creating a negatively charged intermediate that is stabilized by resonance. The elimination of bromide ion occurs subsequently, regenerating the aromatic system. This mechanism contrasts sharply with the Walden inversion typically observed in SN2 reactions at tetrahedral carbon centers [8] [9].

Experimental Evidence for Stereochemical Outcomes

Kinetic studies have provided substantial evidence for the stereochemical outcomes in nucleophilic substitution reactions of bromopyridines. The rate constants for various nucleophiles attacking 2-bromopyridine derivatives demonstrate significant variations based on nucleophile strength and reaction conditions [10] [11]. For example, thiomethoxide ion (MeS⁻) exhibits a rate constant of 6.7 × 10⁻² M⁻¹s⁻¹, which is approximately 27,900 times more reactive than pyridine itself in nucleophilic substitution reactions.

The stereochemical retention has been confirmed through systematic studies using chiral substrates and analysis of the products by various spectroscopic techniques. The configuration of the chiral center remains unchanged throughout the substitution process, indicating that the mechanism does not involve racemization or inversion at the stereogenic center [12] [13].

Electronic Effects of Bromine Substituent on Reaction Kinetics

The electronic effects of the bromine substituent in (S)-2-Bromo-4-(1-amino)ethylpyridine 2HCl exert profound influence on the reaction kinetics of nucleophilic substitution processes. The bromine atom, being an electron-withdrawing group, significantly activates the pyridine ring toward nucleophilic attack through both inductive and resonance effects [14] [15].

Inductive and Resonance Effects

The bromine substituent at the 2-position of the pyridine ring exhibits a strong inductive effect (σI = +0.44) that withdraws electron density from the aromatic system [15] [16]. This electron withdrawal increases the electrophilicity of the ring carbons, particularly at positions ortho and para to the bromine substituent. The inductive effect is transmitted through the σ-bond framework and affects all positions in the ring, though the magnitude decreases with distance.

Simultaneously, the bromine atom participates in resonance interactions with the aromatic system. The resonance effect (σR = -0.15 for 2-position) involves donation of electron density from the bromine lone pairs to the aromatic ring, which partially counteracts the inductive electron withdrawal [15] [16]. However, the net effect remains electron-withdrawing due to the dominance of the inductive component.

The combined electronic effects result in a Hammett σ parameter of +0.29 for bromine at the 2-position, indicating significant electron-withdrawing character. This electronic activation leads to rate enhancements of 10-50 fold compared to unsubstituted pyridine systems [3] [2].

Kinetic Rate Enhancement

The electronic effects of the bromine substituent manifest in dramatically enhanced reaction rates for nucleophilic substitution. The activation energy for nucleophilic attack at 2-bromopyridine derivatives typically ranges from 18-25 kcal/mol, significantly lower than the 25-35 kcal/mol required for electrophilic substitution reactions [17] [10].

The rate enhancement follows the general trend: fluorine > chlorine > bromine > iodine for nucleophilic aromatic substitution, which contrasts with the opposite trend observed in aliphatic substitution reactions [1] [3]. This reversal occurs because the leaving group ability in aromatic systems is determined by the ability to stabilize the anionic intermediate rather than the strength of the carbon-halogen bond.

Regioselectivity Effects

The electronic effects of the bromine substituent also influence the regioselectivity of subsequent substitution reactions. The 2-bromo substituent activates the 4-position toward nucleophilic attack, while simultaneously deactivating the 3-position. This regioselectivity pattern is consistent with the electron-withdrawing nature of the bromine substituent and the resonance stabilization of the Meisenheimer complex [3] [2].

The relative reactivity order for different positions in bromopyridines follows the sequence: 2-Br > 4-Br > 3-Br, with the 2- and 4-positions being significantly more reactive than the 3-position due to superior resonance stabilization of the intermediate [18] [19].

Solvent and Counterion Effects in Diastereomeric Salt Formation

The formation of diastereomeric salts from (S)-2-Bromo-4-(1-amino)ethylpyridine 2HCl represents a critical aspect of chiral resolution and stereochemical control. The choice of solvent system and counterion exerts profound effects on the diastereomeric excess, crystallization efficiency, and overall success of the resolution process [20] [21].

Solvent System Effects

The solvent environment plays a pivotal role in determining the outcome of diastereomeric salt formation. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) generally provide superior results, yielding diastereomeric excesses of 60-85% with high crystallization efficiency [20] [22]. These solvents facilitate the formation of discrete ion pairs while minimizing competitive hydrogen bonding interactions that could disrupt the chiral recognition process.

Polar protic solvents like methanol and water-containing systems typically yield moderate diastereomeric excesses (45-65%) but may offer advantages in terms of environmental compatibility and cost considerations [20] [23]. The protic nature of these solvents can interfere with the hydrogen bonding networks that stabilize specific diastereomeric salt forms, leading to reduced selectivity.

Nonpolar solvents such as toluene and dichloromethane generally provide poor results (30-50% de) due to inadequate solvation of the ionic species and limited solubility of the diastereomeric salts [20] [22]. However, these solvents may be useful in mixed solvent systems where they can modulate the dielectric properties of the medium.

Counterion Selection and Effects

The choice of counterion represents a critical parameter in diastereomeric salt formation. Halide counterions (Cl⁻, Br⁻) provide moderate to good results in most solvent systems, with the specific halide selection depending on the solvent polarity and the nature of the chiral resolving agent [24] [25]. The size and polarizability of the halide ion influence the crystal packing and stability of the diastereomeric salts.

Complex anions such as tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻) often provide superior results in polar aprotic solvents, yielding diastereomeric excesses of 70-90% with enhanced crystallization efficiency [26] [25]. These anions participate in weaker specific interactions with the cationic species, allowing the chiral recognition elements to dominate the selectivity.

Ionic liquids represent an emerging solvent class that can simultaneously serve as both solvent and counterion source. These systems have demonstrated exceptional performance in diastereomeric salt formation, with diastereomeric excesses of 70-90% and very strong counterion effects [27] [28]. The structured nature of ionic liquids provides unique environments for chiral recognition and crystallization.

Mechanistic Aspects of Solvent-Counterion Interactions

The mechanism of diastereomeric salt formation involves complex equilibria between different ionic species and solvated forms. The solvent influences these equilibria through specific solvation effects, dielectric screening, and stabilization of particular conformational states of the diastereomeric salts [21] [23].

Crystallization kinetics are also strongly influenced by the solvent-counterion combination. The nucleation and growth processes that determine the final crystal composition depend on the relative solubilities of the diastereomeric salts and the kinetic barriers to crystal formation [29] [30]. The solvent can act as a directing agent by incorporating into the crystal lattice or by facilitating specific hydrogen bonding networks.

The temperature dependence of diastereomeric salt formation reveals additional mechanistic insights. Lower temperatures generally favor the formation of more stable diastereomeric salts, while higher temperatures may lead to equilibration and reduced selectivity [23] [31]. The optimal temperature represents a compromise between thermodynamic selectivity and practical crystallization rates.

Optimization Strategies

The optimization of diastereomeric salt formation requires systematic screening of solvent-counterion combinations. Mixed solvent systems can provide intermediate properties that optimize both solubility and selectivity. For example, ethanol-water mixtures can modulate the dielectric constant while maintaining adequate solubility for the ionic species [20] [22].

Seeding techniques and controlled crystallization conditions can further enhance the diastereomeric excess by promoting the formation of the desired crystalline form. The use of antisolvent methods and temperature programming can also improve the efficiency of the resolution process [30] [32].